2-[(METHYLAMINO)METHYL]PYRIDINE

Catalog No.
S565102
CAS No.
21035-59-6
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(METHYLAMINO)METHYL]PYRIDINE

CAS Number

21035-59-6

Product Name

2-[(METHYLAMINO)METHYL]PYRIDINE

IUPAC Name

N-methyl-1-pyridin-2-ylmethanamine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-8-6-7-4-2-3-5-9-7/h2-5,8H,6H2,1H3

InChI Key

OOTKJPZEEVPWCR-UHFFFAOYSA-N

SMILES

CNCC1=CC=CC=N1

Synonyms

N-Methyl-2-pyridinemethanamine; 2-(2-Methylaminomethyl)pyridine; 2-(Methylaminomethyl)pyridine; 2-(N-Methylaminomethyl)pyridine; 2-Picolylmethylamine; Methyl(pyridin-2-ylmethyl)amine; N-Methyl-1-(pyridin-2-yl)methanamine; N-Methyl-2-picolylamine; N-M

Canonical SMILES

CNCC1=CC=CC=N1

The exact mass of the compound 2-Pyridinemethanamine, N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63910. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(METHYLAMINO)METHYL]PYRIDINE (CAS: 21035-59-6), commonly known as N-methyl-2-picolylamine, is a highly specialized secondary amine and bidentate N,N-ligand. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of advanced chelating ion-exchange resins used in hydrometallurgy, as well as a sterically tuned ligand for homogeneous transition-metal catalysis. Unlike generic aliphatic amines, the combination of a pyridyl nitrogen and an N-methylated secondary amine provides a precisely tuned pKa and steric profile. This structural arrangement enables exceptional coordination affinity for transition metals (such as Cu, Ni, and Co) at low pH, making it an indispensable building block for resin-in-leach (RIL) extraction technologies and highly enantioselective ruthenium-based catalytic complexes[1].

Attempting to substitute 2-[(METHYLAMINO)METHYL]PYRIDINE with its primary amine analog, 2-picolylamine, leads to critical failures in both polymer functionalization and catalytic performance. During the synthesis of chelating resins via reaction with chloromethylated polystyrene, primary amines undergo uncontrolled dual-alkylation, creating unwanted polymer cross-linking and a heterogeneous mixture of secondary and tertiary amine binding sites. This reduces the theoretical metal-loading capacity and alters elution kinetics. By contrast, the secondary amine in N-methyl-2-picolylamine reacts in a strict 1:1 stoichiometry with chloromethyl sites, yielding a uniform, single-site tertiary amine coordination environment. In homogeneous catalysis, the lack of the N-methyl group in primary amine analogs removes the steric bulk necessary to enforce rigid chiral geometries, leading to drastically lower enantiomeric excess (ee) and increased susceptibility to oxidative degradation [1].

Resin Synthesis: Elimination of Unwanted Cross-Linking

When functionalizing chloromethylated polystyrene-divinylbenzene copolymers, the choice of amine dictates the structural integrity of the final chelating resin. N-methyl-2-picolylamine, being a secondary amine, reacts to form exclusively tertiary amine coordination sites without inducing additional polymer cross-linking. In contrast, using the primary amine (2-picolylamine) results in up to 20-30% of the sites undergoing secondary alkylation, which cross-links the polymer matrix, restricts pore diffusion, and reduces the accessible metal-binding capacity[1].

Evidence DimensionCoordination site uniformity and cross-linking side reactions
Target Compound DataN-methyl-2-picolylamine: ~100% uniform tertiary amine sites, 0% induced cross-linking
Comparator Or Baseline2-picolylamine: Heterogeneous site formation with 20-30% unwanted secondary alkylation/cross-linking
Quantified DifferenceNear complete elimination of secondary cross-linking, maximizing accessible capacity
ConditionsReaction with chloromethylated styrene-DVB copolymer during resin synthesis

For resin manufacturers, utilizing the N-methylated precursor is essential to achieve batch-to-batch reproducibility and maintain optimal pore diffusion kinetics.

Hydrometallurgy: Copper and Nickel Selectivity at Low pH

Chelating resins functionalized with N-methyl-2-picolylamine exhibit exceptional selectivity for transition metals in highly acidic environments, a critical requirement for laterite ore processing. While standard iminodiacetic acid (IDA) resins lose their binding affinity for Cu and Ni at pH < 3.0, N-methyl-2-picolylamine functionalized resins maintain high loading capacities for Cu and Ni at pH 1.5 to 2.0, while actively rejecting competitive Fe3+ and alkaline earth metals [1].

Evidence DimensionOperational pH range for Cu/Ni retention
Target Compound DataN-methyl-2-picolylamine functionalized resin: High Cu/Ni capacity at pH 1.5 - 2.0
Comparator Or BaselineStandard IDA (iminodiacetic acid) resin: Requires pH > 3.0 for effective Cu/Ni binding
Quantified DifferenceMaintains metal selectivity at >1.0 pH unit lower than baseline IDA resins
ConditionsAcidic laterite ore leachate (Resin-in-Leach process) containing competitive Fe, Mg, and Ca ions

Allows mining operations to extract valuable metals directly from acidic leachates without the costly and reagent-heavy pre-neutralization steps required by standard resins.

Homogeneous Catalysis: Steric Enforcement of Enantioselectivity

In the design of ruthenium-based transfer hydrogenation catalysts, the steric bulk of the bidentate ligand is a primary driver of enantiomeric excess (ee). The N-methyl group on 2-[(METHYLAMINO)METHYL]PYRIDINE locks the chiral conformation of the transition state. Substituting this ligand with the unmethylated 2-picolylamine removes this steric constraint, typically resulting in a severe drop in ee (often >15-20% reduction) and rendering the catalyst more susceptible to deactivation pathways [1].

Evidence DimensionEnantiomeric excess (ee) and structural rigidity
Target Compound DataN-methyl-2-picolylamine: High steric constraint enforcing rigid chiral geometry
Comparator Or Baseline2-picolylamine: Lacks N-alkyl bulk, allowing rotational freedom in the transition state
Quantified DifferencePrevents the >15% loss in ee typically observed when steric bulk is removed from the secondary amine position
ConditionsRu-catalyzed asymmetric transfer hydrogenation of prochiral ketones

For pharmaceutical intermediate synthesis, procuring the N-methylated ligand is mandatory to achieve the high enantiomeric purities required for API regulatory compliance.

Synthesis of Hydrometallurgical Chelating Resins

This compound is the ideal precursor for manufacturing highly selective ion-exchange resins used in Resin-in-Leach (RIL) processes. Because it forms uniform tertiary amine sites without cross-linking the polymer backbone, it maximizes the resin's capacity to extract copper, nickel, and cobalt from highly acidic (pH 1-2) laterite ore leachates while rejecting iron and magnesium [1].

Ligand for Asymmetric Transfer Hydrogenation Catalysts

In homogeneous catalysis, 2-[(METHYLAMINO)METHYL]PYRIDINE serves as a critical bidentate N,N-ligand for ruthenium, osmium, and iridium complexes. The N-methyl group provides the exact steric bulk required to enforce high enantioselectivity during the reduction of prochiral ketones, making it a superior choice over primary amine analogs for pharmaceutical synthesis [2].

Precursor for Metal-Based Therapeutics and APIs

Beyond industrial catalysis, the compound is utilized as a building block in medicinal chemistry to synthesize metal-complexed anti-cancer agents and complex heterocyclic active pharmaceutical ingredients (APIs), where the specific pKa and hydrogen-bonding profile of the secondary amine are required for target receptor affinity [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21035-59-6

Wikipedia

Methyl(2-pyridylmethyl)amine

Dates

Last modified: 08-15-2023

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